molecular formula C22H20ClN5O2 B2905584 3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848688-43-7

3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2905584
CAS RN: 848688-43-7
M. Wt: 421.89
InChI Key: QURGIZTWMZJONT-UHFFFAOYSA-N
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Description

The compound “3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a heterocyclic compound. Heterocyclic compounds like this one are particularly useful in organic synthesis and have a wide range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using X-ray diffraction analysis. This analysis reveals that all ring atoms in the pyridopyrimidinone moiety are almost coplanar .


Chemical Reactions Analysis

The chemical reactions involving this compound could involve various steps. For instance, the iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .

Mechanism of Action

The mechanism of action of such compounds can vary depending on their structure and functional groups. For instance, some compounds can suppress cell migrations, induce cell apoptosis, decrease the levels of phosphorylated ERK and MEK in a dose-dependent manner, and increase ROS production .

Future Directions

Future research on such compounds could focus on their potential applications in various fields such as technology, medicine, and agriculture. They could also be studied for their potential as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves the condensation of 3-chlorobenzaldehyde with 1-methyl-3-phenylurea to form 3-[(3-chlorophenyl)methyl]-1-methyl-3-phenylurea, which is then cyclized with guanidine to form the target compound.", "Starting Materials": [ "3-chlorobenzaldehyde", "1-methyl-3-phenylurea", "guanidine" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzaldehyde with 1-methyl-3-phenylurea in the presence of a base such as sodium hydroxide or potassium carbonate to form 3-[(3-chlorophenyl)methyl]-1-methyl-3-phenylurea.", "Step 2: Cyclization of 3-[(3-chlorophenyl)methyl]-1-methyl-3-phenylurea with guanidine in the presence of a catalyst such as trifluoroacetic acid or acetic anhydride to form 3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione." ] }

CAS RN

848688-43-7

Product Name

3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Molecular Formula

C22H20ClN5O2

Molecular Weight

421.89

IUPAC Name

3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C22H20ClN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-7-5-8-16(23)13-15)27-12-6-11-26(21(27)24-19)17-9-3-2-4-10-17/h2-5,7-10,13H,6,11-12,14H2,1H3

InChI Key

QURGIZTWMZJONT-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC(=CC=C3)Cl)N4CCCN(C4=N2)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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